![molecular formula C23H20ClN3O3S B2993280 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide CAS No. 1260630-33-8](/img/no-structure.png)
2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C23H20ClN3O3S and its molecular weight is 453.94. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Evaluation and Synthesis of Derivatives
Research has shown the synthesis and antitumor evaluation of pyrazolo[3,4-d]pyrimidine derivatives. Among these, specific compounds demonstrated mild to moderate antitumor activity against human breast adenocarcinoma cell lines. Notably, one derivative was highlighted for its significant activity, providing insights into potential therapeutic applications (El-Morsy, El-Sayed, & Abulkhair, 2017).
Dielectric Studies
Another study focused on the dielectric properties of hydrogen-bonded complexes formed by formamide and acetamide with various phenols, shedding light on the molecular interactions and electron acceptor capabilities of these compounds (Malathi, Sabesan, & Krishnan, 2004).
Antimicrobial Activity
Novel heterocyclic compounds containing the sulphamido moiety have been synthesized and evaluated for their antibacterial and antifungal activities, offering a foundation for developing new antimicrobial agents (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).
Chiral Separation and Configuration Assignment
Studies on enantiomeric 4-acylamino-6-alkyloxy-2 alkylthiopyrimidines, potential A3 adenosine receptor antagonists, achieved chiral separation and absolute configuration assignment using chiroptical spectroscopy, illustrating the compound's relevance in receptor-targeted therapies (Rossi et al., 2016).
Radiosynthesis for PET Imaging
The compound DPA-714, belonging to the 2-phenylpyrazolo[1,5-a]pyrimidineacetamides series and acting as selective ligands for the translocator protein (18 kDa), has been synthesized and labeled with fluorine-18 for in vivo imaging using positron emission tomography, indicating its potential in biomedical imaging applications (Dollé et al., 2008).
GPR119 Agonists for Diabetes Treatment
Fused-pyrimidine derivatives have been identified as potent GPR119 agonists through structural optimization. These compounds, including 2-{1-[2-(4-chloro-2,5-difluorophenyl)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl]piperidin-4-yl}acetamide, have shown exceptional agonistic activity and improved glucose tolerance in mice, underscoring their potential in treating type 2 diabetes mellitus (Negoro et al., 2012).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine with N-(3-(propan-2-yl)phenyl)acetamide.", "Starting Materials": [ "3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine", "N-(3-(propan-2-yl)phenyl)acetamide", "Triethylamine", "Dimethylformamide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "To a solution of 3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine in dimethylformamide, triethylamine is added dropwise with stirring.", "To this mixture, N-(3-(propan-2-yl)phenyl)acetamide is added and the reaction mixture is stirred at room temperature for 24 hours.", "The reaction mixture is then poured into water and the resulting solid is filtered and washed with water.", "The solid is then dissolved in hydrochloric acid and the resulting solution is basified with sodium hydroxide.", "The resulting precipitate is filtered and washed with water to obtain the desired product.", "The product is purified by recrystallization from ethyl acetate." ] } | |
Numéro CAS |
1260630-33-8 |
Nom du produit |
2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide |
Formule moléculaire |
C23H20ClN3O3S |
Poids moléculaire |
453.94 |
Nom IUPAC |
2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C23H20ClN3O3S/c1-14(2)15-5-3-7-17(11-15)25-20(28)13-26-19-9-10-31-21(19)22(29)27(23(26)30)18-8-4-6-16(24)12-18/h3-12,14H,13H2,1-2H3,(H,25,28) |
Clé InChI |
TZOKYUSWNRYEPH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



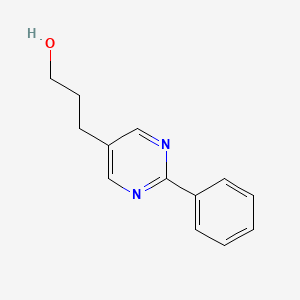
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)cyclohexyl (4-fluorophenyl)carbamate](/img/structure/B2993198.png)
![5-(2-chloro-6-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2993199.png)
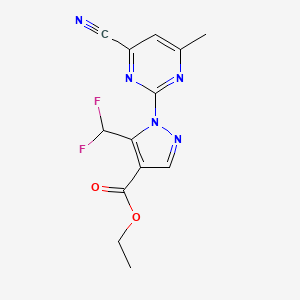
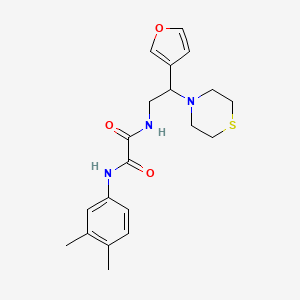
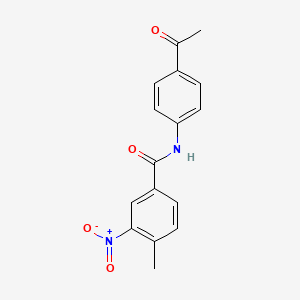
![6-(3,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2993206.png)
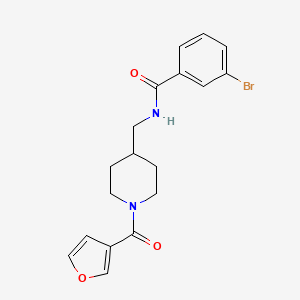
![1-Benzyl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2993214.png)
![2-[(4-bromophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide](/img/structure/B2993215.png)
![2-[2-(4-fluorophenoxy)ethyl]-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2993216.png)

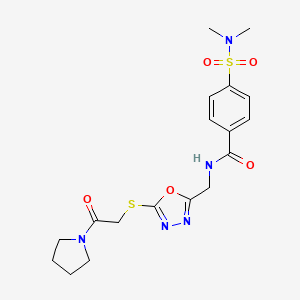
![2-[(4-Fluoro-3-methylanilino)(methylsulfanyl)methylene]malononitrile](/img/structure/B2993220.png)